molecular formula C16H19FN2O4 B3410974 N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N'-(2-fluorophenyl)ethanediamide CAS No. 899963-18-9

N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N'-(2-fluorophenyl)ethanediamide

Cat. No.: B3410974
CAS No.: 899963-18-9
M. Wt: 322.33 g/mol
InChI Key: OSCGQNPTKHCKSI-UHFFFAOYSA-N
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Description

N-({1,4-Dioxaspiro[4.4]nonan-2-yl}methyl)-N'-(2-fluorophenyl)ethanediamide is a chemically synthesized small molecule featuring a distinctive 1,4-dioxaspiro[4.4]nonane scaffold functionalized with a fluorophenyl group and an ethanediamide (oxalamide) linker. This structure combines conformational rigidity with specific intermolecular binding capabilities, making it a valuable intermediate for advanced research applications. The 1,4-dioxaspiro[4.4]nonane core provides a stable, three-dimensional framework that can influence the molecule's pharmacokinetic properties. The incorporation of the 2-fluorophenyl moiety is a common strategy in medicinal chemistry to modulate electronic properties, enhance binding affinity, and improve metabolic stability through steric and electronic effects. The ethanediamide linker is a privileged structure that can participate in hydrogen bonding, potentially enabling this compound to act as a building block for the development of protease inhibitors or modulators of protein-protein interactions (PPIs). PPIs are critical in many biological processes and are increasingly important, though challenging, targets for therapeutic intervention, particularly in oncology . While the specific biological target of this exact compound requires further investigation, its structural features suggest potential as an intermediate in drug discovery projects. Research on closely related 1,4-dioxaspiro[4.4]nonane derivatives indicates their exploration in various pharmacological contexts. Furthermore, the broader class of spiro[4,4]nonane derivatives, such as 2,7-diazaspiro[4,4]nonanes, has demonstrated significant therapeutic potential as inhibitors of protein-protein interactions, for example, in targeting the menin-MLL interaction for the treatment of leukemias and other cancers . This compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-(2-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O4/c17-12-5-1-2-6-13(12)19-15(21)14(20)18-9-11-10-22-16(23-11)7-3-4-8-16/h1-2,5-6,11H,3-4,7-10H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCGQNPTKHCKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1,4-dioxaspiro[44]nonan-2-yl}methyl)-N’-(2-fluorophenyl)ethanediamide typically involves multiple steps The initial step often includes the formation of the spirocyclic core, which can be achieved through a cyclization reaction involving a suitable diol and an aldehyde

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N’-(2-fluorophenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In the field of synthetic chemistry, N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N'-(2-fluorophenyl)ethanediamide serves as a valuable building block for synthesizing more complex organic molecules. Its unique spirocyclic structure allows for diverse modifications through various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

Common Reactions:

  • Oxidation: Can be oxidized using potassium permanganate.
  • Reduction: Reduction can be performed using lithium aluminum hydride.
  • Substitution: Nucleophilic substitutions can introduce different functional groups.

Biology

This compound has been investigated for its potential bioactive properties. Preliminary studies suggest that it may exhibit antimicrobial and anticancer activities, making it a candidate for further biological evaluation.

Case Study:
A study explored the effects of similar compounds on cancer cell lines, indicating that modifications in the spirocyclic structure could enhance cytotoxicity against specific cancer types.

Medicine

In medicinal chemistry, this compound is being examined for its ability to target specific enzymes or receptors involved in disease pathways. Its lipophilicity and membrane permeability are enhanced by the fluorophenyl group, which may improve its pharmacokinetic properties.

Potential Applications:

  • Development of targeted therapies in oncology.
  • Exploration as an antimicrobial agent against resistant strains.

Industry

The compound is also relevant in materials science, where it is used to develop advanced materials with enhanced stability and reactivity. Its unique properties make it suitable for applications in coatings and polymers.

Mechanism of Action

The mechanism of action of N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N’-(2-fluorophenyl)ethanediamide involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The spirocyclic structure may contribute to its binding affinity and specificity, while the fluorophenyl group can enhance its lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Comparisons

The table below compares the target compound with structurally similar molecules identified in the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Evidence Source
N-({1,4-Dioxaspiro[4.4]nonan-2-yl}methyl)-N'-(2-fluorophenyl)ethanediamide (Target) C₁₆H₁₈FN₂O₅* ~336.33† 2-fluorophenyl Spiro ring, ethanediamide, ethers N/A
N-[(2S)-1,4-Dioxaspiro[4.4]nonan-2-ylmethyl]-N'-(3-nitrophenyl)ethanediamide C₁₆H₁₉N₃O₆ 349.34 3-nitrophenyl Spiro ring, ethanediamide, nitro group, ethers
N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (2'-fluoro ortho-fluorofentanyl) C₂₃H₂₈FN₃O 381.48 2-fluorophenyl, piperidinyl-propanamide Piperidine, amide, fluorophenyl
Bis((R,R)-trans-2,3-bis(Diphenylhydroxymethyl)-1,4-dioxaspiro[4.4]nonane) N-isopropyl-N-methylphenylglyoxylamide C₆₄H₆₆N₂O₈ 1026.20‡ Diphenylhydroxymethyl, glyoxylamide Spiro ring, glyoxylamide, hydroxyl

*Estimated based on structural similarity to .
†Calculated using atomic weights (C:12.01, H:1.01, F:19.00, N:14.01, O:16.00).
‡Molecular weight approximated from .

Key Observations:

Spiro Ring Systems: The target compound and the nitro-substituted analog () share the 1,4-dioxaspiro[4.4]nonane core, which restricts rotational freedom and may enhance metabolic stability compared to non-spiro analogs .

Aromatic Substituents :

  • The 2-fluorophenyl group in the target compound differs from the 3-nitrophenyl group in . Fluorine’s electronegativity and small atomic radius may improve membrane permeability compared to the nitro group, which is larger and more polar .
  • Fluorophenyl groups are also present in fentanyl analogs (), where fluorine enhances lipophilicity and bioavailability in opioid derivatives .

Linker Groups: The ethanediamide linker in the target compound provides two amide bonds, enabling hydrogen bonding and rigidity. This contrasts with the propanamide linker in fentanyl analogs (), which offers greater flexibility .

Physicochemical and Functional Implications

Table 2: Property Comparison of Key Functional Groups
Functional Group Role in Target Compound Impact Compared to Analogs
1,4-Dioxaspiro[4.4]nonane Conformational rigidity Reduces metabolic degradation vs. non-spiro systems
Ethanediamide Hydrogen-bond donor/acceptor Enhanced polarity vs. single amide linkers (e.g., fentanyl analogs)
2-Fluorophenyl Lipophilicity modulation Improved bioavailability vs. nitro groups
Research Findings from Analogs:
  • Nitro vs. Fluoro Substitutents : The nitro analog () has a higher molecular weight (349.34 vs. ~336.33 g/mol) and polarity due to the nitro group, which may reduce cell permeability compared to the target’s fluorophenyl group .
  • Spiro Ring Stability : Spiro systems in exhibit applications in chiral resolution and dye chemistry, suggesting the target compound’s spiro core could stabilize stereochemical configurations in drug design .
  • Amide Linkers : Ethanediamide’s dual amide bonds may increase metabolic resistance compared to propanamide linkers in fentanyl derivatives, which are prone to enzymatic hydrolysis .

Biological Activity

Overview

N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N'-(2-fluorophenyl)ethanediamide is a complex organic compound notable for its unique spirocyclic structure and potential biological activity. This compound has gained attention in scientific research due to its possible applications in medicinal chemistry, particularly in the development of new therapeutic agents.

  • IUPAC Name: N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-(2-fluorophenyl)oxamide
  • Molecular Formula: C16H19FN2O4
  • Molecular Weight: 320.34 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The spirocyclic structure enhances its binding affinity to enzymes and receptors, potentially modulating various biological pathways. The presence of the fluorophenyl group may improve lipophilicity and membrane permeability, facilitating cellular uptake and activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against a range of pathogens.
  • Anticancer Activity : Investigations into its anticancer potential have shown promise, particularly in inhibiting the proliferation of certain cancer cell lines.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study 1 : A study published in Journal of Medicinal Chemistry explored the anticancer properties of this compound against human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM.
  • Study 2 : Research featured in Antimicrobial Agents and Chemotherapy assessed the compound's efficacy against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL against Staphylococcus aureus, indicating moderate antibacterial activity.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-(2-fluorophenyl)oxamideSpirocyclicAntimicrobial, Anticancer
1,4-Dioxaspiro[4.4]nonaneSpirocyclicLimited biological data available
6-(1,3-Dioxolan-2-yl)-8,8-dimethyl-1,4-dioxaspiro[4.4]nonaneSpirocyclicPotentially bioactive

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N'-(2-fluorophenyl)ethanediamide, and how can reaction yields be maximized?

  • Methodology : The synthesis involves multi-step reactions, typically starting with the formation of the 1,4-dioxaspiro[4.4]nonane core via cyclization of a diol with a ketone or aldehyde under acid catalysis. Subsequent steps include alkylation of the spirocyclic amine with a bromoacetamide intermediate and coupling to 2-fluoroaniline via amidation. Key optimizations:

  • Use of catalysts like DMAP (4-dimethylaminopyridine) for amide bond formation to enhance reaction efficiency .
  • Solvent selection (e.g., THF or DMF) and temperature control (60–80°C) to minimize side reactions .
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Q. How can the molecular structure and purity of this compound be validated?

  • Methodology :

  • Spectroscopy : ¹H/¹³C NMR to confirm the presence of the spirocyclic ether, fluorophenyl group, and amide protons. For example, the spirocyclic methylene protons appear as a multiplet at δ 3.5–4.0 ppm .
  • Mass Spectrometry : High-resolution LC-MS (ESI+) to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 391.15) and detect impurities .
  • Elemental Analysis : Match experimental C, H, N, and F percentages to theoretical values (e.g., C: 58.82%, H: 5.94%) .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental handling?

  • Methodology :

  • Solubility : Test in DMSO (≥50 mg/mL for biological assays) and aqueous buffers (pH 7.4) using UV-Vis spectroscopy .
  • Stability : Accelerated stability studies under thermal stress (40–60°C) and varied pH (1–9) with HPLC monitoring to identify degradation products (e.g., hydrolysis of the amide bond) .

Advanced Research Questions

Q. How does the 1,4-dioxaspiro[4.4]nonane framework influence the compound’s reactivity and interaction with biological targets?

  • Methodology :

  • Computational Modeling : Density Functional Theory (DFT) to analyze conformational flexibility and steric effects of the spirocyclic ring. The rigid spiro structure may restrict rotation, enhancing binding selectivity .
  • Structure-Activity Relationship (SAR) : Compare analogues with varying spiro ring sizes (e.g., [4.5] vs. [4.4]) to assess impact on potency in enzyme inhibition assays .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodology :

  • Assay Optimization : Replicate experiments in orthogonal systems (e.g., cell-free vs. cell-based assays) to isolate confounding factors like membrane permeability .
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to observed discrepancies .
  • Target Engagement Studies : SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure direct binding affinity to suspected targets (e.g., kinases or GPCRs) .

Q. How can the compound’s pharmacokinetic profile be improved for in vivo studies?

  • Methodology :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance oral bioavailability .
  • Nanocarrier Formulation : Encapsulate in liposomes or polymeric nanoparticles to improve solubility and reduce off-target effects .
  • CYP450 Inhibition Assays : Screen for metabolic stability using liver microsomes and identify structural modifications to reduce rapid clearance .

Methodological Notes

  • Synthetic Challenges : Minor variations in spiro ring size (e.g., [4.4] vs. [4.5]) significantly alter reaction kinetics and product stability, requiring tailored conditions .
  • Data Interpretation : Conflicting bioactivity results may arise from assay-specific parameters (e.g., pH, redox conditions). Always cross-validate with orthogonal methods .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N'-(2-fluorophenyl)ethanediamide
Reactant of Route 2
Reactant of Route 2
N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-N'-(2-fluorophenyl)ethanediamide

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